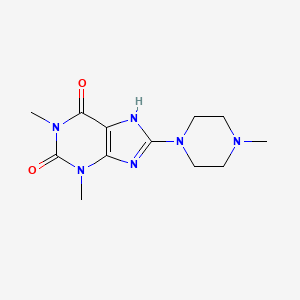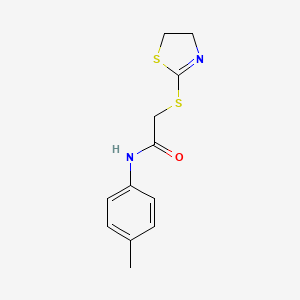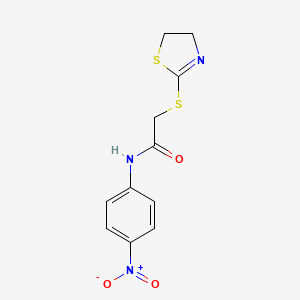![molecular formula C22H17Cl2N3O3S B10868285 N-(4-{5-[3-(2,4-dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide](/img/structure/B10868285.png)
N-(4-{5-[3-(2,4-dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-{5-[3-(2,4-DICHLOROPHENOXY)PROPYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenoxy group, an oxadiazole ring, and a thiophenecarboxamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-{5-[3-(2,4-DICHLOROPHENOXY)PROPYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with propyl bromide to form 3-(2,4-dichlorophenoxy)propyl bromide. This intermediate is then reacted with 1,2,4-oxadiazole-3-carboxylic acid in the presence of a base to form the oxadiazole derivative. Finally, the oxadiazole derivative is coupled with 2-thiophenecarboxamide under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(4-{5-[3-(2,4-DICHLOROPHENOXY)PROPYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N~2~-(4-{5-[3-(2,4-DICHLOROPHENOXY)PROPYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N2-(4-{5-[3-(2,4-DICHLOROPHENOXY)PROPYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. In cancer cells, the compound has been shown to induce apoptosis by down-regulating the expression of anti-apoptotic proteins such as Bcl-XL and activating caspases, which are crucial for the execution of apoptosis . The compound’s ability to modulate these pathways makes it a promising candidate for further therapeutic development.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(2,4-Dichlorophenoxy)propyl]-N-methyl-N-prop-2-ynylamine: Shares the dichlorophenoxy group but differs in the rest of the structure.
2-(2,4-Dichlorophenoxy)acetic acid: A simpler compound with herbicidal properties.
Uniqueness
N~2~-(4-{5-[3-(2,4-DICHLOROPHENOXY)PROPYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to induce apoptosis in cancer cells sets it apart from other similar compounds, highlighting its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C22H17Cl2N3O3S |
|---|---|
Peso molecular |
474.4 g/mol |
Nombre IUPAC |
N-[4-[5-[3-(2,4-dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H17Cl2N3O3S/c23-15-7-10-18(17(24)13-15)29-11-1-4-20-26-21(27-30-20)14-5-8-16(9-6-14)25-22(28)19-3-2-12-31-19/h2-3,5-10,12-13H,1,4,11H2,(H,25,28) |
Clave InChI |
YTTDJYDZEJUHIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)CCCOC4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868205.png)
![(4Z)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868209.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N,N-diethylbenzamide](/img/structure/B10868217.png)
![2-(1,3-benzothiazol-2-yl)-4-{(1E)-N-[2-(morpholin-4-yl)ethyl]ethanimidoyl}-5-propyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10868222.png)
![4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]-N-(3,4,5-trimethoxyphenyl)piperidine-1-carbothioamide](/img/structure/B10868229.png)
![(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-2-(1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868232.png)
![8-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10868239.png)

![(4Z)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868253.png)
![Ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B10868257.png)
![Ethyl 2-{[(2-bromophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B10868271.png)


![N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B10868282.png)
